molecular formula C7H9N3O2 B1374173 5-(Dimethylamino)pyrazine-2-carboxylic acid CAS No. 1302581-08-3

5-(Dimethylamino)pyrazine-2-carboxylic acid

Cat. No. B1374173
M. Wt: 167.17 g/mol
InChI Key: QJHKHNOXWWAERJ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.16 . This compound is typically stored at -20°C .


Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)pyrazine-2-carboxylic acid can be represented by the SMILES notation: CN©c1cnc(cn1)C(=O)O .


Physical And Chemical Properties Analysis

5-(Dimethylamino)pyrazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 167.16 and its molecular formula is C7H9N3O2 . The compound is stored at a temperature of -20°C .

Scientific Research Applications

1. Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates

  • Application Summary: Carboxamides, which can be synthesized from carboxylic acids, are a significant part of organic and medicinal chemistry. They are used in the synthesis of peptides, lactams, and more than 25% of familiar drugs. They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
  • Methods of Application: The amidation of carboxylic acids can be achieved through several methods, including catalytic amidation, non-catalytic amidation, and transamidation. The data are arranged based on the type and amount of reagents used to conduct amidation .
  • Results or Outcomes: The importance of carboxamides stems from their utility in the synthesis of peptides and lactam. Moreover, they play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives

  • Application Summary: The prevalence of amides in biological systems and chemical fields such as polymers, materials, and natural products drives continuous research on novel procedures to obtain these ubiquitous functional groups. Currently, efforts to this purpose are mainly focused around the discovery of direct and catalytic methods that are more atom economic, safe, and practical for diversified applications .
  • Methods of Application: Amide bond formation is traditionally achieved through the activation of the carboxylic acid partner using a greater-than-stoichiometric quantity of some complex activating agent .
  • Results or Outcomes: The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it grown exponentially in the last decade .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-(dimethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHKHNOXWWAERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pyrazine-2-carboxylic acid

CAS RN

1302581-08-3
Record name 5-(dimethylamino)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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